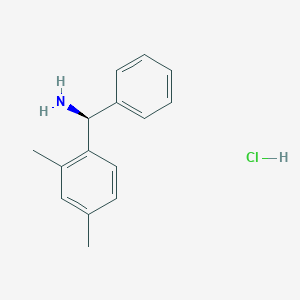
(S)-(2,4-dimethylphenyl)(phenyl)methanamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-(2,4-dimethylphenyl)(phenyl)methanamine hydrochloride is a chiral amine compound with significant applications in various fields of chemistry and pharmacology. This compound is characterized by the presence of a phenyl group and a 2,4-dimethylphenyl group attached to a methanamine backbone, forming a hydrochloride salt. The stereochemistry of the compound is denoted by the (S)-configuration, indicating its specific three-dimensional arrangement.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-(2,4-dimethylphenyl)(phenyl)methanamine hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,4-dimethylbenzaldehyde and phenylmethanamine.
Condensation Reaction: The aldehyde group of 2,4-dimethylbenzaldehyde reacts with phenylmethanamine in the presence of a reducing agent to form the corresponding imine.
Reduction: The imine is then reduced to the amine using a suitable reducing agent, such as sodium borohydride or lithium aluminum hydride.
Hydrochloride Formation: The resulting amine is treated with hydrochloric acid to form the hydrochloride salt of (S)-(2,4-dimethylphenyl)(phenyl)methanamine.
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as:
Catalytic Hydrogenation: Using a catalyst like palladium on carbon (Pd/C) to facilitate the reduction step.
Continuous Flow Synthesis: Implementing continuous flow reactors to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
(S)-(2,4-dimethylphenyl)(phenyl)methanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be further reduced to form secondary or tertiary amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted aromatic compounds with nitro, sulfonyl, or halogen groups.
Scientific Research Applications
(S)-(2,4-dimethylphenyl)(phenyl)methanamine hydrochloride has diverse applications in scientific research, including:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (S)-(2,4-dimethylphenyl)(phenyl)methanamine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s stereochemistry plays a crucial role in its binding affinity and activity. The pathways involved may include:
Receptor Binding: The compound may act as an agonist or antagonist at specific receptors, modulating their activity.
Enzyme Inhibition: It may inhibit certain enzymes, affecting biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Phenylamine (Aniline): A primary amine with a phenyl group.
Methamphetamine: A stimulant with a similar amine structure but different functional groups.
Amphetamine: A compound with a phenethylamine backbone.
Uniqueness
(S)-(2,4-dimethylphenyl)(phenyl)methanamine hydrochloride is unique due to its specific stereochemistry and the presence of both phenyl and 2,4-dimethylphenyl groups. This structural arrangement imparts distinct chemical and biological properties, making it valuable in various research and industrial applications.
Properties
Molecular Formula |
C15H18ClN |
|---|---|
Molecular Weight |
247.76 g/mol |
IUPAC Name |
(S)-(2,4-dimethylphenyl)-phenylmethanamine;hydrochloride |
InChI |
InChI=1S/C15H17N.ClH/c1-11-8-9-14(12(2)10-11)15(16)13-6-4-3-5-7-13;/h3-10,15H,16H2,1-2H3;1H/t15-;/m0./s1 |
InChI Key |
JLTHKPNILNLNGW-RSAXXLAASA-N |
Isomeric SMILES |
CC1=CC(=C(C=C1)[C@H](C2=CC=CC=C2)N)C.Cl |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C2=CC=CC=C2)N)C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Hydroxy-6-(trifluoromethyl)pyrido[3,2-d]pyrimidin-4(3H)-one](/img/structure/B12824024.png)
![[(2S,3S,4S,5S)-4-acetyloxy-5-(6-aminopurin-9-yl)-2-(hydroxymethyl)oxolan-3-yl] acetate](/img/structure/B12824032.png)
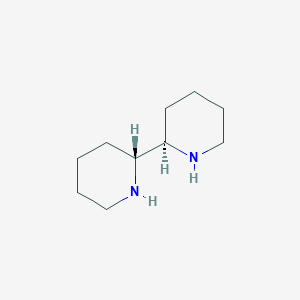

![7-chloro-6-methyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B12824040.png)
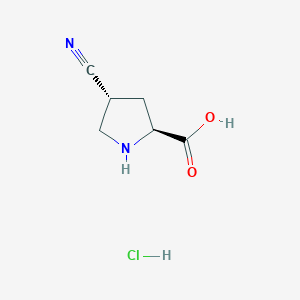
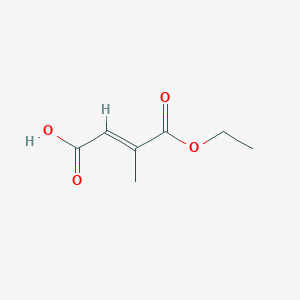
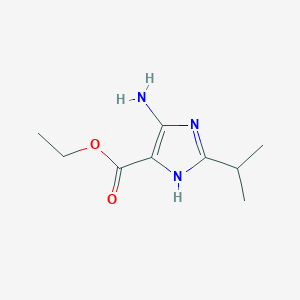
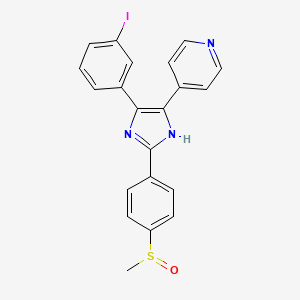

![Methyl 3-chloro-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-2-carboxylate](/img/structure/B12824090.png)
![((1S,3S,4S)-3-Bromo-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonic acid](/img/structure/B12824091.png)

![1-octadecyl-4-[(1E,3E)-4-phenylbuta-1,3-dienyl]pyridin-1-ium;hydrobromide](/img/structure/B12824109.png)
